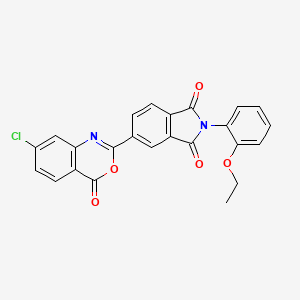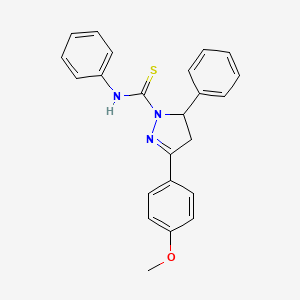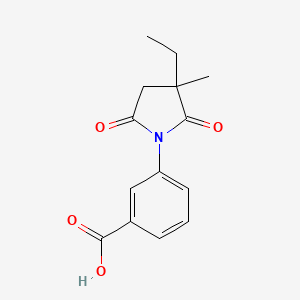
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione" often involves complex reactions and conditions. For example, a novel method for synthesizing N-phenylphthalimide compounds with herbicidal activity demonstrated the significance of optimizing reaction conditions to achieve high yields and purity (Hai, 2007). These synthesis processes underscore the importance of selecting appropriate reagents, solvents, and reaction parameters to obtain the desired compounds efficiently.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied to understand their conformations and electronic properties. For instance, the molecular structures of isomeric compounds reveal differences in conformations and distances between atoms, influencing their chemical behavior (Li et al., 2005). These analyses are crucial for predicting the reactivity and interactions of such compounds.
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often lead to the formation of novel structures with interesting properties. Research has shown the development of various derivatives through reactions such as iodination, carbamoylation, and condensation (Zidar et al., 2009). These reactions are pivotal in exploring the chemical diversity and potential applications of these compounds.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and stability, are influenced by their molecular structure. Spectroscopic investigations, such as FT-IR and FT-Raman, along with quantum chemical calculations, provide insights into the vibrational frequencies, molecular geometry, and electronic structure, which are essential for understanding their physical characteristics (Renjith et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, photophysical behavior, and potential as ligands for biological receptors, have been a focus of research. Studies on similar compounds have highlighted their fluorescent properties and sensitivity to solvent polarity, indicating their potential in various chemical and biological applications (Deshmukh & Sekar, 2015).
Scientific Research Applications
Antimicrobial Activities
Compounds with benzoxazin-2-yl and isoindole motifs have been explored for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines showed good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2010). This suggests that similar structures, including the compound , might also possess antimicrobial properties.
Herbicidal Activity
The synthesis and application of compounds with benzoxazin-2-yl and isoindole dione structures as herbicides have been documented. A novel method for synthesizing N-phenylphthalimide compounds with significant protox inhibiting herbicidal activity indicates the potential of related compounds in agricultural applications (Hai, 2007). This could point towards the utility of the specified compound in herbicidal formulations.
Material Science
In the realm of material science, phthalimide-functionalized compounds have been investigated for their corrosion resistance properties. For example, phthalimide-functionalized polybenzoxazines synthesized via Mannich reactions showed promising results in protecting mild steel against corrosion, suggesting potential applications in coatings and protective layers (Aly et al., 2020).
Pharmaceutical Research
Research on benzoxazin-3(4H)-one derivatives and related compounds has highlighted their significance as ligands for serotonin receptors, which could indicate their potential in developing treatments for neurological disorders. These compounds exhibited distinct affinities for 5-HT1A and/or 5-HT2A receptors, pointing to their possible use in psychiatric and neurological therapeutic applications (Mokrosz et al., 1998).
properties
IUPAC Name |
5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(2-ethoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c1-2-31-20-6-4-3-5-19(20)27-22(28)15-9-7-13(11-17(15)23(27)29)21-26-18-12-14(25)8-10-16(18)24(30)32-21/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRWMSRUVGJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=CC(=C5)Cl)C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008118.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)



![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)